4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid is a heterocyclic compound characterized by the presence of a benzoic acid moiety linked to a 1,3,4-oxadiazole ring that is substituted with a methyl group. This compound has garnered attention for its potential biological activities and applications in various scientific fields.
This compound falls under the category of oxadiazole derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The presence of both the oxadiazole and benzoic acid functionalities contributes to its potential as a pharmacologically active agent .
The synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid typically involves cyclization reactions starting from appropriate precursors. A common method includes:
The reaction conditions often require careful control of temperature and time to optimize yield and purity. For instance, using continuous flow reactors can enhance efficiency in industrial settings by allowing for better control over reaction conditions .
The molecular structure of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid features:
The structural representation can be described using various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For example, in NMR analysis, characteristic peaks corresponding to the methyl group and aromatic protons can be identified .
This compound can participate in several chemical reactions:
Reagents commonly used include:
The products formed from these reactions vary based on specific reagents and conditions used. For instance, oxidation may yield oxides while substitution reactions can lead to a variety of functionalized derivatives.
The mechanism of action for 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid involves its interaction with biological targets through hydrogen bonding and hydrophobic interactions. These interactions are crucial for stabilizing enzyme-substrate complexes .
Biochemical pathways influenced by this compound include modulation of enzyme activity and alterations in gene expression related to metabolic processes. Research indicates that it may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular metabolism and survival .
Key physical properties include:
Chemical properties encompass:
Analytical techniques such as Infrared (IR) spectroscopy can provide insights into functional groups present in the compound through characteristic absorption bands .
The applications of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid are diverse:
The synthesis of 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid relies fundamentally on established cyclization strategies for constructing the 1,3,4-oxadiazole heterocyclic core. The most prevalent approach involves cyclodehydration of diacylhydrazine precursors using reagents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid (PPA). These methods facilitate intramolecular dehydration to form the oxadiazole ring, with POCl₃ demonstrating particular efficiency in high-yielding reactions (typically 70-85%) under reflux conditions in non-polar solvents [2]. Alternative traditional methods include the use of iodine-potassium carbonate systems for oxidative C-C bond cleavage during cyclization, where methyl ketones undergo unexpected Csp³-H bond cleavage to form 5-substituted oxadiazoles [2]. For symmetrical 1,3,4-oxadiazoles, condensation of diacid hydrazides with aromatic aldehydes followed by oxidative cyclization with bromine/acetic acid provides efficient access, though this route is less applicable to the unsymmetrical target compound discussed here [4].
Table 1: Traditional Cyclization Agents for 1,3,4-Oxadiazole Synthesis
Cyclizing Agent | Reaction Conditions | Yield Range | Key Advantages |
---|---|---|---|
Phosphorus Oxychloride (POCl₃) | Reflux, 4-6 hours | 70-85% | High efficiency, minimal side products |
Thionyl Chloride (SOCl₂) | Reflux, 3-5 hours | 65-75% | Simplified workup, good functional group tolerance |
Polyphosphoric Acid (PPA) | 120-140°C, 8-12 hours | 60-70% | Suitable for thermally stable compounds |
I₂/K₂CO₃ System | Room temperature, 12-24 hours | 50-65% | Transition-metal-free, mild conditions |
Bromine/Acetic Acid | Reflux, 2-4 hours | 55-75% | Effective for oxidative cyclization |
The synthesis pathway for 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid typically begins with esterification of benzoic acid derivatives using sulfuric acid as a catalyst, converting 4-(hydrazinecarbonyl)benzoic acid to its methyl ester analog. This step is crucial for protecting the carboxylic acid functionality during subsequent reactions. The methyl ester derivative then undergoes hydrazide formation with hydrazine hydrate in ethanol, yielding 4-(hydrazinecarbonyl)benzoic acid hydrazide [5]. The critical cyclization step employs phosphorus oxychloride-mediated dehydrative cyclization of the intermediate diacylhydrazine formed between the hydrazide and an appropriate carboxylic acid derivative. For the 5-methyl variant, acetic acid or acetyl chloride serves as the methyl source, forming an unsymmetrical 1,2-diacylhydrazine intermediate. Cyclodehydration with POCl₃ at reflux temperature (approximately 100-110°C) for 4-6 hours achieves ring closure to form the 1,3,4-oxadiazole core, with yields typically exceeding 75% [2] [6]. Sulfuric acid re-emerges in the final step for ester hydrolysis under controlled conditions (dilute H₂SO₄, 60-70°C) to regenerate the carboxylic acid functionality without oxadiazole ring degradation [5].
Table 2: Key Intermediates in the Synthesis Pathway
Synthetic Step | Reagents/Conditions | Intermediate Structure | Typical Yield |
---|---|---|---|
Esterification | Methanol, conc. H₂SO₄, reflux | Methyl 4-(hydrazinecarbonyl)benzoate | 85-90% |
Hydrazide Formation | Hydrazine hydrate, ethanol, reflux | 4-(Hydrazinecarbonyl)benzoic acid hydrazide | 80-88% |
Diacylhydrazine Formation | Acetyl chloride, THF, rt | 4-[2-(4-Carboxybenzoyl)-hydrazinecarbonyl]benzoic acid | 75-82% |
Cyclodehydration | POCl₃, reflux, 4-6h | Methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate | 70-85% |
Ester Hydrolysis | Dilute H₂SO₄, 60-70°C | 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid | 90-95% |
Contemporary synthetic methodologies have expanded the toolbox for constructing the 1,3,4-oxadiazole core of 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid, emphasizing catalyst efficiency and reaction sustainability. Significant advances include iodine-mediated oxidative cyclizations under transition-metal-free conditions, where molecular iodine (I₂) with potassium carbonate promotes domino protocols via oxidative cleavage of C(sp²)-H or C(sp)-H bonds, followed by cyclization and deacylation [2]. This approach demonstrates excellent functional group compatibility and avoids precious metal catalysts, making it particularly attractive for pharmaceutical applications where metal contamination must be minimized. Additionally, photoredox-catalyzed decarboxylative cyclizations have emerged as powerful alternatives, utilizing visible light irradiation with eosin Y or acridinium catalysts to generate radical intermediates from α-oxocarboxylic acids. These methods enable oxidant-free cascade cyclizations with hydrogen gas as the sole byproduct, aligning with green chemistry principles [6]. For constructing molecular assemblies containing the target compound, palladium-catalyzed Suzuki cross-coupling provides an indispensable tool, especially when using [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) with phase-transfer catalysts like tetrabutylammonium bromide. This system efficiently couples halogenated oxadiazole precursors with boronic acid derivatives, achieving yields up to 85% under optimized conditions [6].
Table 3: Modern Catalytic Methods for Oxadiazole Synthesis
Catalytic System | Catalyst/Ligand | Key Features | Yield Range | Green Metrics |
---|---|---|---|---|
Iodine-Mediated Cyclization | I₂/K₂CO₃ | Transition-metal-free, broad substrate scope | 65-80% | E-factor: 8-12 |
Photoredox Decarboxylation | Eosin Y/Cobaloxime | Visible light-driven, H₂ byproduct | 70-88% | PMI: 3.5-5.0 |
Suzuki Cross-Coupling | Pd(dppf)Cl₂/Bu₄NBr | Constructs conjugated systems, high fidelity | 75-85% | High atom economy |
Hypervalent Iodine Chemistry | (Diacetoxyiodo)benzene | Mild conditions, no heavy metals | 60-75% | Low toxicity reagents |
TEMPO/Fe(III) Catalysis | FeCl₃/TEMPO | Oxygen as terminal oxidant | 68-78% | Aerobic conditions |
The formation mechanism of 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid from hydrazide precursors involves concerted dehydration and electronic reorganization. The process initiates with nucleophilic attack by the hydrazide nitrogen on the carbonyl carbon of the acyl donor (typically acetyl chloride or acetic anhydride for methyl substitution), forming a diacylhydrazine intermediate. Under acidic conditions (POCl₃ or SOCl₂), the carbonyl oxygen undergoes protonation, enhancing its electrophilicity. The cyclization proceeds through a concerted dehydration mechanism where the adjacent nitrogen's lone pair attacks the protonated carbonyl carbon, forming the oxadiazole ring with simultaneous water elimination. Computational studies suggest this step follows pseudo-first-order kinetics with activation energies of 80-100 kJ/mol [3]. For N-hydroxysulfonamide metabolites observed in biological studies, a different pathway emerges: enzymatic hydroxylation at the sulfonamide nitrogen occurs in vivo, followed by non-enzymatic decomposition in urine samples to form 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonic acid [1]. This decomposition mechanism likely involves acid-catalyzed hydrolysis of the N-hydroxy intermediate, highlighting the sensitivity of such derivatives to biological matrices. Mechanistic studies using HPLC-MS/MS analysis confirm that N-hydroxy metabolites decompose rapidly during sample storage unless stabilized with ascorbic acid, emphasizing the importance of understanding degradation pathways for accurate metabolite identification [1].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1